Fuzuloparib is an orally available inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2, with potential antineoplastic activity. Upon oral administration, fuzuloparib inhibits PARP 1 and 2 activity, which inhibits PARP-mediated repair of damaged DNA via the base excision repair (BER) pathway, enhances the accumulation of DNA strand breaks, promotes genomic instability, and leads to an induction of apoptosis. The PARP family of proteins catalyze post-translational ADP-ribosylation of nuclear proteins, which then transduce signals to recruit other proteins to repair damaged DNA. PARP inhibition may enhance the cytotoxicity of DNA-damaging agents and may reverse tumor cell chemoresistance and radioresistance.
Fluzoparib
CAS No.: 1358715-18-0
Cat. No.: VC0528587
Molecular Formula: C22H16F4N6O2
Molecular Weight: 472.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1358715-18-0 |
---|---|
Molecular Formula | C22H16F4N6O2 |
Molecular Weight | 472.4 g/mol |
IUPAC Name | 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
Standard InChI | InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) |
Standard InChI Key | XJGXCBHXFWBOTN-UHFFFAOYSA-N |
SMILES | C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Canonical SMILES | C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Appearance | Solid powder |
Introduction
Molecular Characteristics and Mechanism of Action
Fluzoparib functions as a small molecule PARP inhibitor, with its primary mechanism involving the inhibition of DNA repair pathways, which subsequently leads to cell cycle arrest and prevents the proliferation of tumor cells . The compound exhibits potent inhibitory activity against PARP1 enzyme, with an IC50 value of 1.46 ± 0.72 nmol/L, comparable to that of olaparib (IC50, 1.34 ± 0.78 nmol/L) .
Structural modeling studies have revealed that fluzoparib binds well within the catalytic active site of PARP1, demonstrating a binding mode similar to that of olaparib . This binding interaction is critical for its inhibitory function, as it prevents PARP enzymes from repairing DNA single-strand breaks, which eventually convert to double-strand breaks (DSBs) if left unrepaired .
The compound's selectivity is particularly notable in cells with deficiencies in homologous recombination repair (HR), such as those with mutations in BRCA1 or BRCA2 genes . In cells with functional HR mechanisms, the DNA damage induced by PARP inhibition can be repaired, whereas in HR-deficient cells, the damage persists, leading to cellular death .
Pharmacological Properties
Pharmacokinetics
Fluzoparib exhibits favorable pharmacokinetic properties, with proportional increases in AUC0–t and Cmax observed with single doses between 10–150 mg . After 13 days of receiving fluzoparib 150 mg twice daily, an accumulation ratio of 1.86 was observed . The compound has a volume of distribution (Vd) of 34.6 L and demonstrates 74.3%–81.6% binding to human plasma proteins .
The metabolism of fluzoparib occurs primarily through the CYP3A4 enzyme pathway, with the most common metabolites being mono-oxidation and subsequently hydrogenated products, each comprising less than 10% in plasma . The elimination half-life (t1/2) is approximately 9.14 hours, with approximately 60% of the dose excreted in urine and 40% in feces . Notably, about 16% of the dose is excreted in urine as unchanged drug .
Drug-drug interaction studies have revealed that strong CYP3A4 inhibitors like itraconazole can significantly increase the Cmax, AUC0–t, and AUC∞ of fluzoparib by 51.0%, 325%, and 381%, respectively . Moderate CYP3A4 inhibitors such as fluconazole produce increases of 32.4%, 104.5%, and 109.6%, respectively . Conversely, induction of CYP3A4 by rifampicin decreases these parameters to 32.0%, 10.4%, and 10.4%, respectively .
Preclinical Studies
In Vitro Studies
Preclinical characterization of fluzoparib has demonstrated its selective antiproliferative effects against HR-deficient cancer cell lines. It preferentially inhibits the proliferation of cells with deficiencies in BRCA1 (UWB1.289 and MDA-MB-436), BRCA2 (V-C8), BRCA1-deficient/BRCA2-mutated (MX-1), and BRCA1 hypermethylated (OVCAR-8) status . In contrast, the compound shows limited activity against HR-proficient cells (V-C8#13-5 and UWB1.289 BRCA1) .
Comparative studies have shown that fluzoparib's antiproliferative effects are similar to those of olaparib across various cell lines, indicating comparable efficacy to the first-in-class PARP inhibitor . Additionally, fluzoparib has demonstrated the ability to sensitize both HR-deficient and HR-proficient cancer cells to cytotoxic drugs, expanding its potential therapeutic applications beyond monotherapy for HR-deficient cancers .
In Vivo Studies
Animal studies have provided valuable insights into fluzoparib's in vivo efficacy and safety profile. Pharmacokinetic/pharmacodynamic studies in female Balb/cA nude mice bearing MDA-MB-436 tumors showed that single oral doses of fluzoparib (0.3, 1, or 3 mg/kg) produced measurable concentrations in both plasma and tumor tissue . The compound demonstrated superior antitumor activity in HR-deficient xenograft models compared to control treatments .
Toxicity assessments included acute toxicity studies in mice, where a single oral dose of 1000 mg/kg was administered, with body weight monitored over 21 days . The favorable toxicity profile observed in these studies suggests a potential advantage over existing PARP inhibitors like olaparib, which are known for their hematological toxicities .
Pharmacokinetic studies in female SD rats following single oral doses of fluzoparib (4 mg/kg) provided additional data on the compound's absorption, distribution, and elimination properties . Bioavailability assessments were conducted through comparative analyses of intravenous and oral administration routes .
Clinical Development
Adverse Event Category | Specific Events (All-grade events with incidence ≥ 40%) | Most Frequent Grade ≥ 3 Events (incidence ≥ 2%) |
---|---|---|
Hematological | Anaemia, Leukopenia, Thrombocytopenia | Anaemia, Thrombocytopenia, Neutropenia, Leukopenia, Lymphopenia |
Gastrointestinal | Nausea | - |
Constitutional | Fatigue | - |
Regulatory Status and Clinical Applications
Fluzoparib has made significant progress in its regulatory pathway. The National Medical Products Administration has approved its marketing , representing an important milestone in making this novel therapeutic option available to patients.
Based on its mechanism of action and selectivity profile, fluzoparib is particularly well-suited for treating cancers with deficiencies in homologous recombination repair pathways, especially those with BRCA1 or BRCA2 mutations . This includes specific subtypes of ovarian, breast, and potentially other cancers with similar genetic profiles.
The ongoing clinical development program for fluzoparib includes multiple clinical trials registered in China (NCT02575651, NCT03026881, NCT03062982, NCT03075462, NCT03509636, and NCT03645200) . These studies aim to further establish the efficacy and safety of fluzoparib both as monotherapy and in various combination regimens.
Parameter Category | Specific Parameter | Value/Description |
---|---|---|
Pharmacodynamics | PARP1 IC50 | 1.46 nM |
IC50 in BRCA1-negative MDA-MB-436 cells | 1.57 μM | |
IC50 in BRCA2-negative V-C8 cells | 0.053 μM | |
Day 21 inhibition rate in mouse models | 59% in ovarian MDA-MB-436 tumors | |
Pharmacokinetics | Volume of distribution (Vd) | 34.6 L |
Plasma protein binding | 74.3%–81.6% | |
Primary metabolism | CYP3A4 enzyme pathway | |
Half-life (t1/2) | 9.14 h | |
Excretion | ~60% in urine, ~40% in feces | |
Unchanged drug in urine | ~16% of dose |
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